2,3,5,6-Tetrachloro-4-(trimethylsilyl)pyridine
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Overview
Description
2,3,5,6-Tetrachloro-4-(trimethylsilyl)pyridine is a unique organosilicon compound with the molecular formula C8H9Cl4NSi. It is characterized by the presence of four chlorine atoms and a trimethylsilyl group attached to a pyridine ring.
Preparation Methods
One common method involves the reaction of 2,3,5,6-tetrachloropyridine with trimethylsilyl chloride in the presence of a base such as sodium hydride . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
2,3,5,6-Tetrachloro-4-(trimethylsilyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
The major products formed from these reactions depend on the nature of the nucleophile and the reaction conditions. For example, nucleophilic substitution with an amine can yield a tetrachloropyridinylamine derivative .
Scientific Research Applications
2,3,5,6-Tetrachloro-4-(trimethylsilyl)pyridine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Pharmaceutical Research: It is investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive molecules.
Agricultural Chemistry: The compound is used in the synthesis of agrochemicals, including pesticides and herbicides.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrachloro-4-(trimethylsilyl)pyridine involves its reactivity towards nucleophiles. The electron-withdrawing chlorine atoms increase the electrophilicity of the pyridine ring, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and applications .
Comparison with Similar Compounds
2,3,5,6-Tetrachloro-4-(trimethylsilyl)pyridine can be compared with other similar compounds, such as:
2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine: This compound has a methylsulfonyl group instead of a trimethylsilyl group, which affects its reactivity and applications.
2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine: The presence of a trifluoromethyl group introduces different electronic and steric effects compared to the trimethylsilyl group.
2,3,5,6-Tetrachloro-4-(phenyl)pyridine:
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
18359-52-9 |
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Molecular Formula |
C8H9Cl4NSi |
Molecular Weight |
289.1 g/mol |
IUPAC Name |
trimethyl-(2,3,5,6-tetrachloropyridin-4-yl)silane |
InChI |
InChI=1S/C8H9Cl4NSi/c1-14(2,3)6-4(9)7(11)13-8(12)5(6)10/h1-3H3 |
InChI Key |
RDQGUTDPOUBVLO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C(=NC(=C1Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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